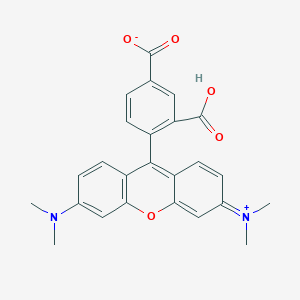

5-Carboxytetramethylrhodamine

Description

structure in first source

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-carboxy-4-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O5/c1-26(2)15-6-9-18-21(12-15)32-22-13-16(27(3)4)7-10-19(22)23(18)17-8-5-14(24(28)29)11-20(17)25(30)31/h5-13H,1-4H3,(H-,28,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMZMTOFQCVHHFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376330 | |

| Record name | 5-TAMRA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91809-66-4 | |

| Record name | 5-TAMRA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Carboxytetramethylrhodamine: A Technical Guide to its Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carboxytetramethylrhodamine (5-TAMRA) is a bright, orange-red fluorescent dye widely utilized in biological and biomedical research. As a derivative of rhodamine, it boasts high photostability and a strong fluorescence quantum yield, making it an invaluable tool for the fluorescent labeling of biomolecules. Its carboxylic acid group allows for covalent conjugation to primary amines on proteins, antibodies, and amine-modified oligonucleotides, typically through an N-hydroxysuccinimide (NHS) ester intermediate. This guide provides a comprehensive overview of the chemical and physical properties of 5-TAMRA, its chemical structure, detailed experimental protocols for its use, and its application in Förster Resonance Energy Transfer (FRET).

Chemical Structure and Identification

5-TAMRA is a xanthene dye characterized by a rigid four-ring structure with two dimethylamino groups and a carboxyphenyl substituent. The single isomer, 5-TAMRA, is often preferred over the isomeric mixture (5(6)-TAMRA) for applications requiring high reproducibility, as the defined attachment point can reduce variability in the properties of the resulting conjugate.[1]

IUPAC Name: 3-carboxy-4-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate[2]

SMILES String: CN(C)c1cc2c(cc1)c(c3cc(ccc3[o+]2)N(C)C)c4cccc(c4)C(=O)O.[O-]C(=O)c1cccc(c1)C(=O)O[3][4]

InChI Key: YMZMTOFQCVHHFB-UHFFFAOYSA-N[4][5]

Physicochemical and Spectral Properties

The photophysical properties of 5-TAMRA can be influenced by its local environment, including the solvent and the nature of the biomolecule to which it is conjugated. The following tables summarize the key quantitative data for 5-TAMRA and its commonly used NHS ester derivative.

Table 1: Physicochemical Properties of this compound (5-TAMRA)

| Property | Value | Reference(s) |

| Molecular Formula | C₂₅H₂₂N₂O₅ | [2][5][6] |

| Molecular Weight | 430.45 g/mol | [6] |

| CAS Number | 91809-66-4 | [2][5] |

| Solubility | DMSO, DMF, Methanol, Water (slightly soluble) | [3][7][8] |

Table 2: Spectral Properties of this compound (5-TAMRA)

| Property | Value | Conditions | Reference(s) |

| Excitation Maximum (λex) | ~540 - 553 nm | Varies with solvent and conjugation | [5][7][8] |

| 543 nm | In Methanol | [3] | |

| 546 nm | [5] | ||

| 552 nm | [1] | ||

| Emission Maximum (λem) | ~565 - 580 nm | Varies with solvent and conjugation | [5][7][8] |

| 570 nm | In Methanol | [3] | |

| 575 nm | [7] | ||

| 578 nm | [1] | ||

| Molar Extinction Coefficient (ε) | 85,000 - 97,000 M⁻¹cm⁻¹ | At ~540-545 nm in Methanol | [3] |

| 90,000 M⁻¹cm⁻¹ | [1] | ||

| 92,000 M⁻¹cm⁻¹ | [7][9] | ||

| 95,000 M⁻¹cm⁻¹ | [10] | ||

| Quantum Yield (Φ) | 0.1 | [10] |

Experimental Protocols

Protein and Antibody Labeling with 5-TAMRA N-hydroxysuccinimide (NHS) Ester

This protocol describes the covalent conjugation of 5-TAMRA NHS ester to primary amines (e.g., lysine (B10760008) residues) on proteins and antibodies.

Materials:

-

Protein or antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS)

-

5-TAMRA NHS ester

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

1 M Sodium bicarbonate buffer (pH 8.3-8.5)

-

Purification column (e.g., Sephadex G-25)

-

Storage buffer (e.g., PBS with 0.02% sodium azide)

Methodology:

-

Prepare Protein Solution: Dissolve the protein or antibody in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines such as Tris or glycine (B1666218) must be avoided as they will compete with the labeling reaction.[11]

-

Prepare Dye Stock Solution: Immediately before use, dissolve the 5-TAMRA NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[11]

-

Reaction Setup: Adjust the pH of the protein solution to 8.3-8.5 by adding 1/10th volume of 1 M sodium bicarbonate buffer.

-

Labeling Reaction: Add the 5-TAMRA NHS ester solution to the protein solution while gently stirring. A molar excess of 5-10 fold of the dye to the protein is a common starting point.[11] The optimal ratio should be determined empirically for each protein.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[11]

-

Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired storage buffer. The first colored band to elute is the labeled protein.

-

Determination of Degree of Labeling (DOL): The DOL, or the average number of dye molecules per protein, can be calculated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of 5-TAMRA (~553 nm). The following formula can be used:

DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye]

Where:

-

A_max is the absorbance at the dye's maximum absorption wavelength.

-

A_280 is the absorbance at 280 nm.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

ε_dye is the molar extinction coefficient of the dye at its A_max.

-

CF is the correction factor for the dye's absorbance at 280 nm (A_280 / A_max).

-

Oligonucleotide Labeling with 5-TAMRA

5-TAMRA can be incorporated into synthetic oligonucleotides at the 5' or 3' end, or internally, using a CPG solid support or a phosphoramidite (B1245037) reagent during automated DNA/RNA synthesis. Alternatively, amine-modified oligonucleotides can be labeled post-synthetically using 5-TAMRA NHS ester.

Application in Förster Resonance Energy Transfer (FRET)

5-TAMRA is frequently used as an acceptor fluorophore in FRET-based assays, often paired with a donor fluorophore such as fluorescein (B123965) (FAM). FRET is a non-radiative energy transfer process that occurs when a donor and an acceptor fluorophore are in close proximity (typically 1-10 nm). The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a sensitive "molecular ruler" for studying molecular interactions.

FAM-TAMRA FRET Pair

The emission spectrum of FAM (donor) significantly overlaps with the excitation spectrum of 5-TAMRA (acceptor), making them an effective FRET pair. In a typical FRET application with this pair, the FAM is excited, and if it is in close proximity to 5-TAMRA, it will transfer its energy, leading to a decrease in FAM's fluorescence and an increase in 5-TAMRA's fluorescence. This principle is widely used in applications such as real-time PCR (TaqMan probes), in situ hybridization, and biosensors to detect the presence or conformational changes of nucleic acids and proteins.

Visualizations

Caption: Workflow for labeling proteins with 5-TAMRA NHS ester.

Caption: Principle of FRET between FAM (donor) and 5-TAMRA (acceptor).

References

- 1. ulab360.com [ulab360.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Two-Step Energy Transfer Dynamics in Conjugated Polymer and Dye-Labeled Aptamer-Based Potassium Ion Detection Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorescence resonance energy transfer (FRET) for DNA biosensors: FRET pairs and Förster distances for various dye-DNA conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 5-TAMRA, SE [this compound, succinimidyl ester] *CAS#: 150810-68-7* | AAT Bioquest [aatbio.com]

- 9. TAMRA dye for labeling in life science research [baseclick.eu]

- 10. genelink.com [genelink.com]

- 11. youdobio.com [youdobio.com]

5-TAMRA (5-Carboxytetramethylrhodamine): A Technical Guide to its Spectral Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties and common applications of 5-TAMRA (5-Carboxytetramethylrhodamine), a widely used orange-red fluorescent dye. This document includes key quantitative data, detailed experimental protocols, and visual representations of experimental workflows to facilitate its effective use in research and development.

Core Spectral and Photophysical Properties

5-TAMRA is a bright and photostable rhodamine-based fluorophore commonly used for labeling proteins, peptides, and oligonucleotides. Its fluorescence is largely insensitive to pH, making it a reliable reporter in various biological buffers.[1] The key spectral and photophysical properties of 5-TAMRA and its amine-reactive N-hydroxysuccinimidyl (NHS) ester derivative are summarized below. It is important to note that the exact spectral characteristics can be influenced by factors such as the solvent, pH, and the nature of the conjugated biomolecule.[2][3]

| Property | Value | Notes |

| Excitation Maximum (λex) | 541 - 565 nm | The peak wavelength of light absorbed by the fluorophore.[2] |

| Emission Maximum (λem) | 567 - 580 nm | The peak wavelength of light emitted by the fluorophore.[4] |

| Molar Extinction Coefficient (ε) | 84,000 - 95,000 M⁻¹cm⁻¹ | A measure of how strongly the dye absorbs light at its excitation maximum.[5] |

| Fluorescence Quantum Yield (Φ) | ~0.1 | The ratio of photons emitted to photons absorbed.[5] |

| Molecular Weight (5-TAMRA) | 430.45 g/mol | --- |

| Molecular Weight (5-TAMRA, SE) | 527.52 g/mol | The NHS ester form used for amine labeling. |

| Recommended Laser Line | 532 nm or 561 nm | Common laser lines for exciting 5-TAMRA.[6] |

| Common Emission Filter | 585/42 nm or 590/20 nm | Typical bandpass filters for detecting 5-TAMRA emission.[6][7] |

Experimental Protocols

Accurate and reproducible results depend on standardized experimental procedures. The following sections detail protocols for labeling biomolecules with 5-TAMRA NHS ester and for determining the fluorescence quantum yield of a 5-TAMRA conjugate.

Protocol for Labeling Biomolecules with 5-TAMRA NHS Ester

This protocol outlines the general procedure for conjugating 5-TAMRA NHS ester to primary amines on biomolecules such as proteins and amino-modified oligonucleotides.[2][8][9]

Materials:

-

5-TAMRA NHS ester

-

Biomolecule to be labeled (e.g., protein, peptide)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

0.1 M Sodium Bicarbonate or Phosphate (B84403) buffer, pH 8.3-8.5

-

Purification column (e.g., gel filtration, Sephadex G-25)

-

Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:

-

Prepare 5-TAMRA Stock Solution: Immediately before use, dissolve the 5-TAMRA NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[8]

-

Prepare Biomolecule Solution: Dissolve the biomolecule in the reaction buffer (0.1 M sodium bicarbonate or phosphate buffer) at a concentration of 1-10 mg/mL. The optimal pH for the labeling reaction is between 8.3 and 8.5.[2][8] Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the labeling reaction.[10]

-

Conjugation Reaction: Add the 5-TAMRA stock solution to the biomolecule solution. A 5- to 10-fold molar excess of the dye is a common starting point, though the optimal ratio should be determined empirically for each biomolecule.[8][10]

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[8]

-

Purification: Separate the labeled biomolecule from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.4). The first colored fractions will contain the labeled protein.[9][10]

-

Storage: Store the purified conjugate at 4°C, protected from light. For long-term storage, -20°C is recommended.[10]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. Solvent and concentration effects on the visible spectra of tri-para-dialkylamino-substituted triarylmethane dyes in liquid solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rndsystems.com [rndsystems.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. FluoroFinder [app.fluorofinder.com]

- 7. bme.columbia.edu [bme.columbia.edu]

- 8. youdobio.com [youdobio.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. benchchem.com [benchchem.com]

5-Carboxytetramethylrhodamine (5-TAMRA): A Comprehensive Technical Guide for Molecular Biology Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carboxytetramethylrhodamine, commonly known as 5-TAMRA, is a versatile and widely utilized fluorescent dye in the field of molecular biology. As a derivative of rhodamine, it exhibits bright orange-red fluorescence, high photostability, and is readily available in various reactive forms, making it an invaluable tool for labeling and detecting a wide array of biomolecules. This technical guide provides an in-depth overview of the core applications of 5-TAMRA, its quantitative properties, detailed experimental protocols, and visual representations of key biological and experimental processes.

Core Applications in Molecular Biology

5-TAMRA's utility in molecular biology is extensive, primarily revolving around its ability to be covalently attached to biomolecules such as proteins and nucleic acids.[1] This labeling enables researchers to visualize, track, and quantify these molecules in a variety of experimental contexts.

Key applications include:

-

Fluorescent Labeling of Biomolecules: 5-TAMRA is frequently used to fluorescently tag proteins, antibodies, peptides, and oligonucleotides.[1][2] This is typically achieved through amine-reactive derivatives like N-hydroxysuccinimidyl (NHS) esters or via phosphoramidite (B1245037) chemistry for incorporation into synthetic DNA and RNA.[3]

-

Fluorescence Microscopy: TAMRA-labeled molecules are instrumental in fluorescence microscopy for visualizing cellular structures and tracking the localization and movement of proteins and nucleic acids within cells.[1]

-

Flow Cytometry: In flow cytometry, 5-TAMRA conjugates are used to identify and sort cells based on the presence of specific cell surface or intracellular markers.

-

Förster Resonance Energy Transfer (FRET): 5-TAMRA is a popular acceptor fluorophore in FRET-based assays.[4] When paired with a suitable donor fluorophore, such as fluorescein (B123965) (FAM), FRET can be used to measure molecular proximity and study interactions between biomolecules, such as protein-protein or protein-nucleic acid interactions.[4]

-

Real-Time PCR and Hybridization Assays: In techniques like real-time PCR (qPCR) and fluorescence in situ hybridization (FISH), TAMRA-labeled oligonucleotide probes are used for the detection and quantification of specific nucleic acid sequences.[1][4]

Quantitative Data Presentation

The spectral properties of 5-TAMRA are crucial for designing and interpreting fluorescence-based experiments. The following table summarizes the key quantitative data for this compound.

| Property | Value |

| Excitation Maximum (λex) | ~541 - 556 nm |

| Emission Maximum (λem) | ~567 - 580 nm |

| Molar Extinction Coefficient (ε) | 84,000 - 95,000 M⁻¹cm⁻¹ |

| Fluorescence Quantum Yield (Φ) | ~0.1 |

| Molecular Weight (Free Acid) | 430.45 g/mol |

| Molecular Weight (NHS Ester) | 527.52 g/mol |

Note: Exact spectral characteristics can be influenced by factors such as solvent, pH, and the biomolecule to which the dye is conjugated.

Experimental Protocols

Protein Labeling with 5-TAMRA NHS Ester

This protocol provides a general method for labeling primary amine-containing proteins with 5-TAMRA N-hydroxysuccinimidyl (NHS) ester.[5] NHS esters react with primary amines (e.g., the side chain of lysine (B10760008) residues) in a pH-dependent manner to form stable amide bonds.[5]

Materials:

-

5-TAMRA NHS ester

-

Protein of interest (in an amine-free buffer, e.g., PBS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

1 M Sodium Bicarbonate buffer, pH 8.3

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Methodology:

-

Prepare Protein Solution: Dissolve the protein in a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.[5]

-

Prepare 5-TAMRA NHS Ester Stock Solution: Immediately before use, dissolve the 5-TAMRA NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[5]

-

Conjugation Reaction: While gently vortexing, add the 5-TAMRA NHS ester solution to the protein solution. A molar excess of the dye (typically 5- to 10-fold) is recommended.[5]

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[5]

-

Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS). The first colored band to elute will be the TAMRA-labeled protein.

Caption: Workflow for labeling proteins with 5-TAMRA NHS Ester.

Oligonucleotide Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the labeling of an alkyne-modified oligonucleotide with 5-TAMRA azide (B81097) using a copper-catalyzed "click chemistry" reaction. This method is highly specific and efficient.

Materials:

-

Alkyne-modified oligonucleotide

-

5-TAMRA azide

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper(I)-stabilizing ligand

-

Sodium ascorbate (B8700270)

-

DMSO

-

Nuclease-free water

-

Appropriate buffers (e.g., PBS)

Methodology:

-

Prepare Stock Solutions:

-

Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a desired concentration (e.g., 1 mM).

-

Prepare a 10 mM stock solution of 5-TAMRA azide in DMSO.

-

Prepare a 100 mM stock solution of CuSO₄ in water.

-

Prepare a 200 mM stock solution of THPTA ligand in water.

-

Freshly prepare a 100 mM stock solution of sodium ascorbate in water.

-

-

Prepare Copper(I)-Ligand Complex: In a microcentrifuge tube, mix the CuSO₄ and THPTA solutions in a 1:2 molar ratio. Allow this mixture to stand for a few minutes.

-

Reaction Assembly: In a separate tube, combine the alkyne-modified oligonucleotide and the 5-TAMRA azide solution. The azide is typically used in a 4- to 50-fold molar excess over the oligonucleotide.

-

Initiate the Reaction: Add the pre-formed Copper(I)-Ligand complex to the oligonucleotide/azide mixture. Then, add the sodium ascorbate solution to initiate the click reaction. A typical final concentration for the copper catalyst is 25 equivalents relative to the azide, and for sodium ascorate is 40 equivalents.

-

Incubation: Incubate the reaction at room temperature for 30-60 minutes, protected from light.

-

Purification: Purify the labeled oligonucleotide from the reaction components using methods such as ethanol (B145695) precipitation or HPLC.

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Signaling Pathways and Logical Relationships

Förster Resonance Energy Transfer (FRET) with a FAM-TAMRA Pair

FRET is a non-radiative energy transfer process that occurs between a donor fluorophore and an acceptor fluorophore when they are in close proximity (typically 1-10 nm).[4] The FAM (donor) and TAMRA (acceptor) pair is commonly used due to the significant overlap between FAM's emission spectrum and TAMRA's excitation spectrum.[4]

Mechanism:

-

Excitation of Donor: The donor fluorophore (FAM) is excited by an external light source at its specific excitation wavelength.

-

Energy Transfer: If the acceptor fluorophore (TAMRA) is within the Förster distance, the excited donor can transfer its energy non-radiatively to the acceptor.

-

Acceptor Emission: The acceptor fluorophore then emits light at its characteristic, longer wavelength.

-

Quenching of Donor: The energy transfer results in a decrease (quenching) of the donor's fluorescence emission.

The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a highly sensitive tool for measuring molecular distances and interactions.

References

5-TAMRA Fluorescent Dye: A Technical Guide to its Discovery, Properties, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carboxytetramethylrhodamine (5-TAMRA) is a prominent member of the rhodamine family of fluorescent dyes, renowned for its bright orange-red fluorescence and photostability. This technical guide provides an in-depth exploration of the discovery, history, core properties, and key applications of 5-TAMRA, with a particular focus on its utility in labeling biomolecules and investigating cellular signaling pathways. Detailed experimental protocols and data are presented to assist researchers in effectively employing this versatile fluorophore in their work.

Discovery and History: From Rhodamines to 5-TAMRA

The journey of 5-TAMRA begins with the discovery of its parent class of compounds, the rhodamines. In 1887, the industrial chemist Ceresole first synthesized these highly fluorescent red dyes. The name "rhodamine" is derived from the Greek word "rhodon," meaning rose, a nod to the color of these novel compounds. Rhodamine dyes offered significant advantages over earlier fluorophores like fluorescein, including greater photostability and less pH sensitivity.

A significant challenge in the synthesis of carboxytetramethylrhodamine was the production of a mixture of two structural isomers: 5-TAMRA and 6-TAMRA. These isomers have nearly identical spectral properties but can lead to difficulties in purification and inconsistencies in conjugation. A notable advancement in addressing this issue was the development of methods for the practical synthesis of isomerically pure 5- and 6-carboxytetramethylrhodamines. A key publication by Kvach et al. in 2009 described a simple and scalable synthesis method, which has been instrumental in providing researchers with high-purity 5-TAMRA for reliable and reproducible results.[1][2]

Core Properties of 5-TAMRA

5-TAMRA is valued for its robust photophysical properties, making it a workhorse fluorophore in many biological applications. Its key characteristics are summarized in the table below.

| Property | Value | References |

| Excitation Maximum (λex) | ~546 nm | [3] |

| Emission Maximum (λem) | ~580 nm | [3] |

| Molar Extinction Coefficient (ε) | ~95,000 cm⁻¹M⁻¹ | |

| Quantum Yield (Φ) | ~0.1 | |

| Molecular Formula | C₂₅H₂₂N₂O₅ | [3] |

| Molecular Weight | 430.45 g/mol | [3] |

| Solubility | Soluble in DMSO, DMF | [3] |

Experimental Protocols

Synthesis of Isomerically Pure this compound

The following is a summarized methodology based on the work of Kvach et al. (2009) for the synthesis of isomerically pure 5-TAMRA.[1][2]

Materials:

-

1,2,4-Benzenetricarboxylic anhydride

-

Acetic acid

-

Appropriate solvents for reaction and purification

Procedure:

-

Acylation: 3-Dimethylaminophenol is acylated with 1,2,4-benzenetricarboxylic anhydride. This reaction yields a mixture of 4-dimethylamino-2-hydroxy-2′,4′(5′)-dicarboxybenzophenones.

-

Separation of Isomers: The individual benzophenone (B1666685) isomers are separated by recrystallization from methanol and acetic acid.

-

Condensation Reaction: The purified 4-dimethylamino-2-hydroxy-2′,4′-dicarboxybenzophenone is then reacted with another molecule of 3-dimethylaminophenol to yield isomerically pure this compound.

-

Purification: The final product is purified using column chromatography.

Labeling of Proteins with 5-TAMRA-NHS Ester

This protocol describes the general procedure for labeling primary amine-containing biomolecules, such as proteins and peptides, with 5-TAMRA N-hydroxysuccinimidyl (NHS) ester.[4]

Materials:

-

5-TAMRA NHS ester

-

Protein or peptide to be labeled

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Labeling buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5 (amine-free)

-

Purification column (e.g., gel filtration or dialysis cassette)

Procedure:

-

Prepare 5-TAMRA-NHS Ester Stock Solution: Immediately before use, dissolve the 5-TAMRA-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

-

Prepare Protein Solution: Dissolve the protein to be labeled in the labeling buffer to a concentration of 1-10 mg/mL.

-

Conjugation Reaction: Add the 5-TAMRA-NHS ester stock solution to the protein solution at a molar ratio of 5:1 to 20:1 (dye:protein). The optimal ratio should be determined empirically for each protein.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Purification: Remove the unreacted dye and byproducts by gel filtration, dialysis, or another suitable chromatographic method.

Application in Signaling: Visualizing GPCR Internalization

5-TAMRA is an excellent tool for studying cellular signaling events, such as the internalization of G-protein coupled receptors (GPCRs) upon ligand binding. This protocol provides a representative method for visualizing GPCR endocytosis using a 5-TAMRA labeled ligand.

Materials:

-

Cells expressing the GPCR of interest (e.g., HEK293 or CHO cells)

-

5-TAMRA labeled ligand specific for the GPCR of interest

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

Phosphate-buffered saline (PBS)

-

Paraformaldehyde (PFA) for fixation

-

Mounting medium with DAPI

-

Confocal microscope with appropriate laser lines and filters for DAPI and 5-TAMRA

Procedure:

-

Cell Culture and Seeding: Culture cells expressing the target GPCR in complete medium. Seed the cells onto glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency.

-

Ligand Binding:

-

Wash the cells with serum-free medium.

-

Incubate the cells with a specific concentration of the 5-TAMRA labeled ligand in serum-free medium at 4°C for 30-60 minutes to allow binding to the cell surface receptors without significant internalization.

-

-

Induction of Internalization:

-

Wash the cells with cold PBS to remove unbound ligand.

-

Add pre-warmed complete medium to the cells and transfer them to a 37°C incubator.

-

Incubate for various time points (e.g., 0, 15, 30, 60 minutes) to allow for receptor-mediated endocytosis.

-

-

Fixation:

-

At each time point, wash the cells with cold PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Imaging:

-

Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.

-

Image the cells using a confocal microscope. The 5-TAMRA signal will appear as red fluorescence, indicating the location of the ligand-receptor complexes.

-

Expected Results: At the 0-minute time point, the red fluorescence from the 5-TAMRA labeled ligand should be primarily localized to the plasma membrane. At later time points, the fluorescence will be observed in intracellular vesicles as the receptor-ligand complexes are internalized.

Conclusion

5-TAMRA remains a cornerstone fluorescent dye in biological and biomedical research. Its well-characterized spectral properties, coupled with established and straightforward conjugation chemistries, make it an invaluable tool for labeling a wide array of biomolecules. The ability to track these labeled molecules in living cells provides deep insights into dynamic cellular processes, from protein trafficking to receptor-mediated signaling. The continued development of synthetic methods for producing isomerically pure 5-TAMRA ensures its place as a reliable and reproducible fluorescent probe for years to come.

References

- 1. benchchem.com [benchchem.com]

- 2. A Broad G Protein-Coupled Receptor Internalization Assay that Combines SNAP-Tag Labeling, Diffusion-Enhanced Resonance Energy Transfer, and a Highly Emissive Terbium Cryptate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Photostability of 5-TAMRA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carboxytetramethylrhodamine (5-TAMRA) is a workhorse fluorescent dye, prized for its bright orange-red emission, high molar extinction coefficient, and relatively good photostability.[1][2][3][4] Its utility spans a wide range of applications, from nucleic acid sequencing and fluorescence microscopy to Förster Resonance Energy Transfer (FRET) assays. However, for quantitative and long-term imaging experiments, a thorough understanding of its photophysical limitations, particularly its susceptibility to photobleaching, is paramount.

This technical guide provides a comprehensive overview of the photostability of 5-TAMRA. It delves into the core photochemical mechanisms governing its light-induced degradation, presents quantitative data on its photostability parameters, and details experimental protocols for its characterization. This information is intended to empower researchers to design more robust experiments, minimize photobleaching-induced artifacts, and select appropriate strategies to enhance the longevity of the fluorescent signal.

Core Photophysical and Chemical Properties

5-TAMRA belongs to the rhodamine family of dyes, characterized by a xanthene core structure. It is typically available as a single isomer and is often conjugated to biomolecules via its carboxylic acid group, commonly activated as an N-hydroxysuccinimide (NHS) ester for reaction with primary amines.[2]

Quantitative Data on Photophysical Properties and Photostability

The photostability of a fluorophore is its ability to resist photochemical destruction upon exposure to excitation light. Key parameters used to quantify this property include the photobleaching quantum yield and the photobleaching half-life.

| Parameter | Value | Notes |

| Excitation Maximum (λex) | ~546 - 556 nm | Can vary slightly depending on the solvent, pH, and conjugation state.[1][2] |

| Emission Maximum (λem) | ~579 - 580 nm | Can vary slightly depending on the solvent, pH, and conjugation state.[1][2] |

| Molar Extinction Coefficient (ε) | ~84,000 - 95,000 M⁻¹cm⁻¹ | A high value indicates efficient light absorption.[2] |

| Fluorescence Quantum Yield (Φf) | ~0.1 - 0.3 | Represents the efficiency of photon emission after absorption. Can be influenced by the local environment. |

| Photobleaching Quantum Yield (Φb) | 3.3 x 10⁻⁷ | Represents the probability of a dye molecule being destroyed per absorbed photon; a lower value indicates higher photostability.[2] |

| Photobleaching Half-life (t₁/₂) | Not consistently reported | The time it takes for the fluorescence intensity to decrease by 50% under continuous illumination. This value is highly dependent on the experimental conditions (e.g., excitation intensity, oxygen concentration).[2] |

The Photobleaching Mechanism of 5-TAMRA

Photobleaching is an irreversible process that renders a fluorophore non-fluorescent. For rhodamine dyes like 5-TAMRA, the primary pathway for photobleaching involves the excited triplet state.

The Role of the Triplet State and Singlet Oxygen

Upon excitation, the 5-TAMRA molecule transitions from its ground singlet state (S₀) to an excited singlet state (S₁). While most molecules relax back to the ground state via fluorescence, a small fraction can undergo intersystem crossing (ISC) to a long-lived excited triplet state (T₁). This triplet state is highly reactive and is a key intermediate in the photobleaching process.

In the presence of molecular oxygen (³O₂), the excited triplet state of the dye can transfer its energy to oxygen, generating highly reactive singlet oxygen (¹O₂). Singlet oxygen is a potent oxidizing agent that can react with and destroy the fluorophore, leading to a loss of fluorescence. Additionally, the dye in its triplet state can directly react with other molecules in its vicinity, also resulting in photodegradation.

The following Jablonski diagram illustrates the key photophysical processes involved in the excitation, fluorescence, and photobleaching of a rhodamine dye like 5-TAMRA.

Factors Influencing Photostability

Several factors in the local environment of the 5-TAMRA molecule can significantly impact its photostability:

-

Oxygen Concentration: As a key mediator of photobleaching, the presence of molecular oxygen generally decreases the photostability of 5-TAMRA.

-

pH: 5-TAMRA's fluorescence is generally stable in the physiological pH range; however, its intensity can decrease in alkaline environments (pH > 8.0), which may be attributed to structural changes in the rhodamine backbone.[2]

-

Presence of Metal Ions: Certain metal ions can influence photostability. For instance, Mn²⁺ has been shown to induce intersystem crossing in TAMRA, leading to accelerated photobleaching and fluorescence blinking.

-

Local Chemical Environment: The polarity of the solvent and the presence of electron-donating or -withdrawing groups on the conjugated biomolecule can affect the electronic structure of the dye and thus its photostability.

-

Triplet State Quenchers and Antioxidants: The addition of chemical agents that can deactivate the excited triplet state (triplet state quenchers) or scavenge reactive oxygen species (antioxidants) can significantly enhance the photostability of 5-TAMRA.

Experimental Protocols for Assessing Photostability

Consistent and reproducible assessment of photostability is crucial for comparing different fluorophores and for optimizing imaging conditions. Below are detailed protocols for key experiments.

Protocol 1: Determination of Photobleaching Half-life (t₁/₂)

This protocol outlines a common method for determining the photobleaching half-life of 5-TAMRA using fluorescence microscopy.

Objective: To quantify the rate of photobleaching of a 5-TAMRA-labeled sample under specific and constant illumination conditions.

Materials:

-

5-TAMRA conjugated sample (e.g., labeled protein, oligonucleotide)

-

Microscope slides and coverslips

-

Mounting medium (with or without antifade reagents)

-

Fluorescence microscope equipped with:

-

A stable light source (e.g., laser, LED)

-

A filter set appropriate for 5-TAMRA (e.g., Excitation: 540/20 nm, Emission: 580/30 nm)

-

A sensitive camera (e.g., sCMOS, EMCCD)

-

-

Image analysis software (e.g., ImageJ/Fiji)

Methodology:

-

Sample Preparation:

-

Prepare a slide-mounted sample of the 5-TAMRA-conjugated molecule. Ensure a uniform concentration and distribution of the fluorophore.

-

If comparing different conditions, prepare multiple slides under identical protocols, varying only the parameter of interest (e.g., mounting medium with different antioxidants).

-

-

Microscope Setup:

-

Turn on the light source and allow it to stabilize to ensure constant illumination intensity.

-

Select the appropriate objective lens and filter set for 5-TAMRA.

-

Adjust the illumination intensity to a level that provides a good signal-to-noise ratio without causing instantaneous photobleaching. Crucially, this intensity must be kept constant for all measurements.

-

-

Image Acquisition:

-

Locate a region of interest (ROI) containing the fluorescent sample.

-

Set the camera exposure time and gain to achieve a good signal without saturating the detector.

-

Begin a time-lapse acquisition, continuously illuminating the sample.

-

Acquire images at regular intervals (e.g., every 5-10 seconds) for a duration sufficient to observe a significant decrease in fluorescence intensity (ideally >50%).

-

-

Data Analysis:

-

Open the image sequence in the analysis software.

-

Define an ROI within the illuminated area.

-

Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse series.

-

Correct for background fluorescence by measuring the intensity of a region without any fluorescent molecules and subtracting it from the ROI intensity at each time point.

-

Normalize the background-corrected fluorescence intensity at each time point to the initial intensity (at t=0).

-

Plot the normalized fluorescence intensity as a function of time.

-

Fit the resulting decay curve to a single exponential decay model to determine the photobleaching time constant (τ).

-

The photobleaching half-life (t₁/₂) is the time at which the fluorescence intensity drops to 50% of its initial value, which can be calculated as t₁/₂ = τ * ln(2).

-

Protocol 2: Analysis of Photodegradation Products by HPLC-MS/MS

This protocol provides a general framework for identifying the chemical products formed during the photobleaching of 5-TAMRA.

Objective: To separate and identify the molecular species generated after prolonged exposure of 5-TAMRA to high-intensity light.

Materials:

-

5-TAMRA solution (in a relevant solvent, e.g., buffer, methanol)

-

High-intensity light source (e.g., UV lamp, high-power laser)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18 reverse-phase)

-

Tandem Mass Spectrometer (MS/MS)

-

Appropriate mobile phase solvents (e.g., acetonitrile, water with formic acid)

Methodology:

-

Photodegradation:

-

Prepare a solution of 5-TAMRA at a known concentration.

-

Expose the solution to a high-intensity light source for a defined period to induce significant photobleaching. A non-irradiated sample should be kept as a control.

-

-

HPLC Separation:

-

Inject the irradiated and control samples into the HPLC system.

-

Use a gradient elution method to separate the parent 5-TAMRA from its photodegradation products. The specific gradient will need to be optimized based on the column and the expected polarity of the products.

-

-

MS/MS Analysis:

-

Couple the HPLC eluent to the MS/MS detector.

-

Acquire mass spectra for the separated peaks.

-

Perform fragmentation analysis (MS/MS) on the parent ions of the potential degradation products to obtain structural information.

-

-

Data Analysis:

-

Compare the chromatograms of the irradiated and control samples to identify new peaks corresponding to photodegradation products.

-

Analyze the mass spectra and fragmentation patterns to propose chemical structures for the degradation products. The degradation of related rhodamine dyes often involves N-dealkylation and cleavage of the xanthene ring.

-

Strategies to Enhance Photostability

Several strategies can be employed to mitigate the effects of photobleaching and extend the useful fluorescent lifetime of 5-TAMRA.

-

Use of Antifade Reagents: Commercially available mounting media often contain antifade reagents, which are a mixture of antioxidants and triplet state quenchers. These can significantly reduce the rate of photobleaching.

-

Oxygen Scavenging Systems: For live-cell imaging, enzymatic oxygen scavenging systems (e.g., glucose oxidase and catalase) can be used to reduce the local concentration of molecular oxygen.

-

Addition of Triplet State Quenchers: Compounds like β-mercaptoethanol (BME) or Trolox can be added to the imaging buffer to directly quench the excited triplet state of the fluorophore, thus preventing the formation of singlet oxygen.

-

Optimization of Imaging Conditions: Reducing the intensity of the excitation light, minimizing the exposure time, and using more sensitive detectors can all help to reduce the total photon dose delivered to the sample and thereby slow down photobleaching.

Conclusion

5-TAMRA is a versatile and bright fluorescent dye with moderate photostability. A comprehensive understanding of its photobleaching mechanisms, primarily mediated by the excited triplet state and subsequent reactions with molecular oxygen, is essential for its effective use in demanding fluorescence applications. By employing appropriate experimental protocols to characterize its photostability and by implementing strategies to mitigate photobleaching, researchers can significantly improve the quality and reliability of their data, enabling more quantitative and prolonged imaging studies. The information and protocols provided in this guide serve as a valuable resource for scientists and professionals in the field of drug development and biomedical research.

References

A Technical Guide to 5-Carboxytetramethylrhodamine (5-TAMRA) Solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 5-Carboxytetramethylrhodamine (5-TAMRA), a widely used fluorescent dye in biological research and drug development. Understanding the solubility of 5-TAMRA in various solvents is critical for its effective use in labeling reactions, purification processes, and various bioanalytical applications.

Core Concepts in Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For fluorescent dyes like 5-TAMRA, solubility is influenced by factors such as the polarity of the solvent, pH, temperature, and the specific form of the dye (e.g., free acid vs. succinimidyl ester). The principle of "like dissolves like" is a fundamental concept, where polar compounds tend to dissolve in polar solvents and nonpolar compounds in nonpolar solvents.

Quantitative Solubility of this compound

The following table summarizes the reported solubility of this compound (5-TAMRA) and its N-succinimidyl ester (SE) derivative in various common laboratory solvents. This data has been compiled from multiple sources to provide a comprehensive reference.

| Compound | Solvent | Reported Solubility | Molar Concentration (approx.) | Source |

| This compound (5-TAMRA) | Dimethyl sulfoxide (B87167) (DMSO) | 50 mg/mL[1], 1 mg/mL[2], Soluble[3][4] | ~116 mM[1], ~2.3 mM[2] | [1][2][3][4] |

| Dimethylformamide (DMF) | 1 mg/mL[2], Good[5], Soluble[4] | ~2.3 mM[2] | [2][4][5] | |

| Methanol (MeOH) | 5 mg/mL[4][6][7], Soluble[][9] | ~11.6 mM[4][6][7] | [4][6][7][][9] | |

| Water | Slightly soluble[4][6][7] | Not specified | [4][6][7] | |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 1 mg/mL[2] | ~2.3 mM[2] | [2] | |

| 5-TAMRA, Succinimidyl Ester (5-TAMRA-SE) | Dimethylformamide (DMF) | Soluble to 100 mM, 2 mg/mL[10] | 100 mM, ~3.8 mM[10] | [10] |

| Dimethyl sulfoxide (DMSO) | Soluble to 50 mM, 1.4 mg/mL[10] | 50 mM, ~2.7 mM[10] | [10] | |

| Ethanol | 0.2 mg/mL[10] | ~0.38 mM[10] | [10] | |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 0.25 mg/mL[10] | ~0.47 mM[10] | [10] |

Note: The solubility of 5-TAMRA in DMSO can be affected by the presence of moisture. It is recommended to use freshly opened, anhydrous DMSO for preparing stock solutions.[1] For the free acid form of 5-TAMRA, solubility in aqueous buffers can be pH-dependent, with increased solubility at pH values above its pKa.[9]

Experimental Protocol for Solubility Determination

While specific experimental details from manufacturers are often proprietary, a general and reliable method for determining the solubility of a fluorescent dye like 5-TAMRA involves a combination of gravimetric and spectroscopic techniques. The following protocol outlines a standard approach.

Objective: To determine the saturation solubility of 5-TAMRA in a given solvent.

Materials:

-

This compound (solid powder)

-

Solvent of interest (e.g., DMSO, DMF, Methanol, Water)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Spectrophotometer (UV-Vis)

-

Calibrated pipettes

-

Glass vials or microcentrifuge tubes

Methodology:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh a known amount of 5-TAMRA powder (e.g., 10 mg) and add it to a pre-weighed vial.

-

Add a specific volume of the solvent (e.g., 1 mL) to the vial to create a suspension.

-

Tightly cap the vial and vortex vigorously for 2-5 minutes to facilitate dissolution.

-

Allow the suspension to equilibrate at a controlled temperature (e.g., room temperature, 25°C) for a set period (e.g., 24 hours) with continuous gentle agitation to ensure saturation is reached.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, centrifuge the suspension at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.

-

-

Quantification of Dissolved Solute:

-

Carefully collect a known volume of the clear supernatant without disturbing the pellet.

-

Prepare a series of dilutions of the supernatant in the same solvent.

-

Measure the absorbance of the dilutions at the maximum absorption wavelength (λmax) of 5-TAMRA in that solvent (typically around 540-550 nm) using a UV-Vis spectrophotometer.

-

Use the Beer-Lambert law (A = εbc) to calculate the concentration of 5-TAMRA in the supernatant. The molar extinction coefficient (ε) for 5-TAMRA is required for this calculation.

-

-

Gravimetric Confirmation (Optional but Recommended):

-

Accurately transfer a known volume of the clear supernatant to a pre-weighed container.

-

Evaporate the solvent under a stream of nitrogen or in a vacuum oven until a constant weight of the dissolved solid is obtained.

-

Calculate the mass of the dissolved 5-TAMRA and determine the solubility in mg/mL.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Logical Relationships in Solubility Testing

The decision-making process in solubility testing often follows a logical pathway, starting with less rigorous and moving to more quantitative methods if required.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.ws [chem.ws]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. interchim.fr [interchim.fr]

- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 10. TAMRA/TAMRA Fluorescence Quenching Systems for the Activity Assay of Alkaline Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Quantum Yield of 5-TAMRA in Aqueous Solution: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, a precise understanding of the photophysical properties of fluorescent probes is paramount for robust and reproducible experimental design. 5-Carboxytetramethylrhodamine (5-TAMRA), a widely utilized fluorescent dye, is a workhorse in various biological applications, including oligonucleotide labeling, fluorescence resonance energy transfer (FRET) assays, and real-time polymerase chain reaction (qPCR). This in-depth technical guide provides a comprehensive overview of the fluorescence quantum yield of 5-TAMRA in aqueous solutions, detailing key quantitative data, experimental protocols for its determination, and illustrating its role in common signaling and experimental workflows.

Core Photophysical Properties and Quantum Yield of 5-TAMRA

5-TAMRA is a bright, orange-red fluorescent dye with good photostability.[1] Its N-hydroxysuccinimidyl (NHS) ester derivative is commonly used for covalently labeling primary amines on biomolecules such as proteins and oligonucleotides.[2][3] The fluorescence quantum yield (Φ), a measure of the efficiency of photon emission after absorption, is a critical parameter for quantitative fluorescence-based applications.

The quantum yield of 5-TAMRA in aqueous solution is consistently reported to be approximately 0.1 .[2][3] This value, however, is not absolute and can be influenced by several environmental factors.

Quantitative Data Summary

The following table summarizes the key photophysical properties of 5-TAMRA and the factors known to influence its quantum yield in aqueous environments.

| Property | Value | Conditions/Notes |

| Quantum Yield (Φ) | ~0.1 | In aqueous solution.[2][3] |

| Excitation Maximum (λex) | 546 nm | [2][3] |

| Emission Maximum (λem) | 580 nm | [2][3] |

| Molar Extinction Coefficient (ε) | 95,000 M⁻¹cm⁻¹ | [2][3] |

| pH Sensitivity | Generally stable in acidic to neutral pH. | Fluorescence intensity may decrease in alkaline conditions (pH > 8.0).[4] |

| Temperature Dependence | Fluorescence is temperature-dependent. | Emission intensity of rhodamine dyes, including TAMRA, varies with temperature.[5][6] |

| Quenching Effects | Prone to quenching by adjacent guanine (B1146940) nucleotides. | The fluorescence quantum yield is sequence-dependent when labeling oligonucleotides.[1][7][8] |

Experimental Protocols

Accurate determination of the fluorescence quantum yield is crucial for quantitative studies. The most common and accessible method is the relative quantum yield measurement, which compares the fluorescence of the sample to a well-characterized standard with a known quantum yield.

Protocol for Relative Quantum Yield Measurement of 5-TAMRA

This protocol outlines the steps for determining the relative fluorescence quantum yield of 5-TAMRA in an aqueous buffer.

Materials:

-

5-TAMRA solution of unknown quantum yield in the desired aqueous buffer.

-

A suitable quantum yield standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φ = 0.95). The standard should have an absorption and emission profile that overlaps with 5-TAMRA.

-

Spectrophotometer (for absorbance measurements).

-

Spectrofluorometer (for fluorescence measurements).

-

High-purity aqueous buffer (e.g., PBS, Tris-HCl).

-

Quartz cuvettes (1 cm path length).

Procedure:

-

Prepare a series of dilutions: Prepare a series of dilutions of both the 5-TAMRA sample and the quantum yield standard in their respective solvents. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Measure Absorbance: Using the spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength (e.g., 540 nm).

-

Measure Fluorescence Emission:

-

Set the excitation wavelength of the spectrofluorometer to the same wavelength used for the absorbance measurements.

-

Record the fluorescence emission spectrum for each dilution of the 5-TAMRA sample and the standard. Ensure the emission range covers the entire emission profile of the fluorophore.

-

-

Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each recorded spectrum.

-

Plot Data: For both the 5-TAMRA sample and the standard, plot the integrated fluorescence intensity versus the corresponding absorbance values.

-

Calculate Quantum Yield: The quantum yield of the 5-TAMRA sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²)

Where:

-

Φ_std is the quantum yield of the standard.

-

m_sample and m_std are the slopes of the linear fits from the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

-

η_sample and η_std are the refractive indices of the solvents used for the sample and the standard, respectively (if they are different).

-

Signaling Pathways and Experimental Workflows

5-TAMRA plays a crucial role in various biological assays, often acting as a FRET acceptor or a quencher. A prominent example is its use in TaqMan® probes for real-time PCR.

TaqMan® Probe Mechanism in Real-Time PCR

In this application, a TaqMan® probe, which is a short oligonucleotide complementary to the target DNA sequence, is labeled with a reporter dye (e.g., FAM) at the 5' end and a quencher dye (5-TAMRA) at the 3' end.

When the probe is intact, the proximity of TAMRA to FAM allows for FRET to occur, quenching the fluorescence of FAM.[9] During the PCR amplification, the 5' to 3' exonuclease activity of Taq polymerase degrades the probe, separating the reporter dye from the quencher.[10] This separation results in an increase in fluorescence from the reporter dye, which is directly proportional to the amount of amplified DNA.[10]

Experimental Workflow for FRET-Based Assays

5-TAMRA is also a common acceptor in FRET-based assays designed to study molecular interactions, such as protein-protein interactions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 5-TAMRA NHS | Fluorescent Amine-Reactive Dye | Tocris Bioscience [tocris.com]

- 3. rndsystems.com [rndsystems.com]

- 4. benchchem.com [benchchem.com]

- 5. Emission Characteristics of Fluorescent Labels with Respect to Temperature Changes and Subsequent Effects on DNA Microchip Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorescence properties of fluorescein, tetramethylrhodamine and Texas Red linked to a DNA aptamer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Fluorescence-quenching phenomenon by photoinduced electron transfer between a fluorescent dye and a nucleotide base - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

Determining the Molar Extinction Coefficient of 5-TAMRA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and practical steps involved in determining the molar extinction coefficient (ε) of 5-Carboxytetramethylrhodamine (5-TAMRA), a widely used fluorescent dye in biological research and drug development. Accurate knowledge of this value is critical for quantitative applications such as determining the concentration of labeled biomolecules.

Core Principles: The Beer-Lambert Law

The determination of the molar extinction coefficient is fundamentally based on the Beer-Lambert Law, which establishes a linear relationship between the absorbance of light by a solution and the concentration of the absorbing species.[1] The law is expressed as:

A = εcl

Where:

-

A is the absorbance (unitless)

-

ε is the molar extinction coefficient (in L·mol⁻¹·cm⁻¹)

-

c is the concentration of the solute (in mol·L⁻¹)

-

l is the path length of the light through the solution (typically 1 cm for a standard cuvette)

The molar extinction coefficient is an intrinsic property of a substance that quantifies how strongly it absorbs light at a specific wavelength.[1][2]

Published Molar Extinction Coefficients for 5-TAMRA and its Derivatives

The molar extinction coefficient of 5-TAMRA can vary depending on its specific chemical form (e.g., free acid, NHS ester) and the solvent conditions. Below is a summary of reported values from various suppliers. It is crucial to consider the specific derivative and solvent when using these values. For the highest accuracy, it is always recommended to determine the extinction coefficient empirically under the specific experimental conditions.[3]

| 5-TAMRA Derivative | Molar Extinction Coefficient (ε) at λmax | Solvent/Conditions | Source |

| 5-TAMRA NHS Ester | 95,000 M⁻¹cm⁻¹ | DMSO | R&D Systems, Tocris Bioscience |

| 5-TAMRA | 90,000 M⁻¹cm⁻¹ | DMSO | AAT Bioquest[4] |

| 5-TAMRA SE | 84,000 M⁻¹cm⁻¹ | DMF/DMSO | R&D Systems |

| 5(6)-TAMRA, mixed isomers | >78,000 M⁻¹cm⁻¹ | PBS, pH 7.4 | emp BIOTECH[5] |

| TAMRA-Phos-tag | 97,000 M⁻¹cm⁻¹ | Hepes-NaOH, pH 7.4 | MDPI[6] |

Experimental Protocol for Molar Extinction Coefficient Determination

The following protocol outlines the steps for the experimental determination of the molar extinction coefficient of 5-TAMRA using UV-Vis spectrophotometry.[1][7][8]

Materials and Equipment:

-

5-TAMRA (or its derivative) of high purity

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or other appropriate solvent

-

Precision analytical balance

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Preparation of a Stock Solution:

-

Accurately weigh a small amount of 5-TAMRA using an analytical balance.

-

Dissolve the weighed 5-TAMRA in a precise volume of anhydrous DMSO to prepare a stock solution of a known concentration (e.g., 1 mM). Ensure complete dissolution.

-

-

Preparation of Serial Dilutions:

-

Perform a series of accurate serial dilutions of the stock solution using the same solvent to obtain a range of concentrations. It is advisable to prepare at least five different concentrations.

-

-

Spectrophotometric Measurement:

-

Turn on the spectrophotometer and allow the lamp to warm up and stabilize.

-

Set the spectrophotometer to scan a range of wavelengths to determine the maximum absorption wavelength (λmax) for 5-TAMRA in the chosen solvent. For 5-TAMRA, this is typically in the range of 541-557 nm.[9]

-

Use a cuvette filled with the solvent (e.g., DMSO) as a blank to zero the spectrophotometer at the determined λmax.

-

Measure the absorbance of each of the prepared dilutions at the λmax. Ensure that the absorbance values fall within the linear range of the spectrophotometer (typically below 2.0).[10]

-

-

Calculation of the Molar Extinction Coefficient:

-

Plot a graph of absorbance (A) on the y-axis versus concentration (c) on the x-axis.

-

The data points should form a straight line that passes through the origin, in accordance with the Beer-Lambert Law.

-

Perform a linear regression analysis on the data points. The slope of the resulting line will be equal to the molar extinction coefficient (ε) when the path length (l) is 1 cm.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of the molar extinction coefficient.

Caption: Experimental workflow for determining the molar extinction coefficient.

Signaling Pathway and Logical Relationship Diagram

While 5-TAMRA itself is not part of a signaling pathway, it is frequently used to label molecules that are. For instance, a 5-TAMRA labeled peptide could be used to trace its interaction with a receptor in a cell signaling study. The following diagram illustrates a generic labeling reaction.

Caption: Amine-reactive labeling using 5-TAMRA NHS ester.

References

- 1. How to Determine the Extinction Coefficient | MtoZ Biolabs [mtoz-biolabs.com]

- 2. youtube.com [youtube.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. 5-TAMRA [this compound] *CAS 91809-66-4* | AAT Bioquest [aatbio.com]

- 5. empbiotech.com [empbiotech.com]

- 6. mdpi.com [mdpi.com]

- 7. smart.dhgate.com [smart.dhgate.com]

- 8. How to Measure the Extinction Coefficient of a Fluorescent Protein | MtoZ Biolabs [mtoz-biolabs.com]

- 9. biosearchassets.blob.core.windows.net [biosearchassets.blob.core.windows.net]

- 10. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Fluorescence of 5-Carboxytetramethylrhodamine (5-TAMRA)

This guide provides a comprehensive overview of the core principles governing the fluorescence of this compound (5-TAMRA), a widely used orange-red fluorescent dye. It details the photophysical properties, factors influencing its fluorescence, and standard protocols for its application in labeling biomolecules.

Core Principles of 5-TAMRA Fluorescence

This compound (5-TAMRA) is a derivative of rhodamine, belonging to the xanthene family of dyes.[1] Its fluorescence originates from a rigid xanthene core structure that supports an extensive system of conjugated pi-electrons. The principle of fluorescence involves the absorption of a photon, which elevates an electron from its ground state (S₀) to an excited singlet state (S₁). Following a brief period in the excited state, during which some energy is lost through non-radiative processes like vibrational relaxation, the electron returns to the ground state, emitting the energy difference as a photon of light. This emitted light is of a longer wavelength (lower energy) than the absorbed light, a phenomenon known as the Stokes shift.

5-TAMRA is a popular fluorophore for labeling proteins, peptides, and nucleic acids.[2][3] It is often supplied as a single, purified isomer to ensure reproducibility in critical biological applications, avoiding inconsistencies that can arise from mixtures of 5- and 6-TAMRA isomers.[4][5]

References

An In-depth Technical Guide to the Safe Handling of 5-Carboxytetramethylrhodamine (5-TAMRA) Powder

For researchers, scientists, and drug development professionals, 5-Carboxytetramethylrhodamine (5-TAMRA) is a vital fluorescent probe for labeling nucleic acids and proteins.[1][2] Its bright, pH-insensitive orange-red fluorescence and good photostability make it a popular choice for various bio-conjugation applications.[3][4][5] This guide provides a comprehensive overview of the safety protocols and handling procedures for 5-TAMRA in its solid powder form to ensure laboratory safety and experimental success.

Chemical and Physical Properties

This compound is a derivative of rhodamine with a carboxylic acid group, allowing for its conjugation to biomolecules.[6] The purified single isomer of 5-TAMRA is often preferred for complex biological applications where reproducibility is critical.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₂₅H₂₂N₂O₅ | [6][7] |

| Molecular Weight | 430.45 g/mol | [6][7] |

| Appearance | Solid, green powder | [8] |

| Solubility | Slightly soluble in water. Soluble in DMSO, DMF, and methanol. | |

| Excitation Maximum (λex) | ~543-558 nm (in Methanol/Saline) | [1][6] |

| Emission Maximum (λem) | ~570-586 nm (in Methanol/Saline) | [1][6] |

| Extinction Coefficient (ε) | ≥85,000-97,000 M⁻¹cm⁻¹ (at 539-545 nm in Methanol) | [6] |

| CAS Number | 91809-66-4 | [7][9] |

Hazard Identification and Safety Precautions

While not classified as a hazardous substance under the Globally Harmonized System (GHS), it is crucial to handle 5-TAMRA powder with care as the hazards of this material have not been thoroughly investigated.[10][11] Potential routes of exposure include inhalation, ingestion, and skin and eye contact.[11][12]

Table 2: Hazard Identification for this compound

| Hazard | Description | Source(s) |

| Skin Irritation | Causes skin irritation. | [7] |

| Eye Irritation | Causes serious eye irritation. | [7] |

| Respiratory Irritation | May cause respiratory irritation. | [7][9] |

To mitigate these risks, the following personal protective equipment (PPE) should be worn when handling 5-TAMRA powder:

-

Eye Protection : Chemical safety glasses with side shields or goggles are mandatory.[13][14] A face shield may be required for splash protection.[13][15]

-

Hand Protection : Chemical-resistant gloves, such as nitrile gloves, are essential.[13]

-

Respiratory Protection : For handling small quantities in a well-ventilated area, respiratory protection may not be necessary.[13] However, if there is a risk of generating dust, a NIOSH-approved N95 or P1 dust mask should be used.[13][16]

-

Protective Clothing : A standard laboratory coat is required. For larger quantities or when there is a significant risk of contamination, disposable coveralls may be necessary.[12][13]

First Aid Measures

In case of accidental exposure, follow these first aid procedures:

Table 3: First Aid Measures for this compound Exposure

| Exposure Route | First Aid Procedure | Source(s) |

| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [10][17] |

| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, seek medical advice. | [10][12] |

| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek medical attention. | [10][17] |

| Ingestion | If swallowed, wash out the mouth with water provided the person is conscious. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek medical advice. | [10] |

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of 5-TAMRA powder and ensure laboratory safety.

-

Handling : Avoid contact with skin and eyes, and avoid the formation of dust and aerosols.[9][12] Use in a well-ventilated area or a chemical fume hood.[9][18]

-

Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[10][11][12] For long-term storage, -20°C is recommended, and the material should be protected from light and moisture.[8][19][20]

Experimental Protocols

The following sections provide detailed methodologies for working with 5-TAMRA powder, from preparing a stock solution to labeling proteins.

Preparation of 5-TAMRA Stock Solution

The succinimidyl ester of 5-TAMRA (5-TAMRA-SE) is commonly used for labeling biomolecules and is susceptible to hydrolysis.[21] Therefore, stock solutions should be prepared fresh in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[22]

Protocol for Protein Labeling with 5-TAMRA-SE

This protocol outlines a general procedure for conjugating 5-TAMRA-SE to a protein. The optimal dye-to-protein molar ratio may need to be determined empirically, but a common starting point is a 5:1 to 20:1 molar excess of the dye.[19][23][24]

Materials:

-

5-TAMRA-SE

-

Anhydrous DMSO or DMF

-

Protein to be labeled (2-10 mg/mL in an amine-free buffer, e.g., PBS)[24][25]

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[22]

-

Purification column (e.g., Sephadex G-25 desalting column)[22]

-

Elution buffer (e.g., PBS, pH 7.4)[25]

Procedure:

-

Prepare the Protein Solution : Ensure the protein is in an amine-free buffer. Buffers containing primary amines like Tris or glycine (B1666218) will compete with the labeling reaction.[22][23] Add the reaction buffer at a 1/10 (v/v) ratio to the protein solution.[19][23]

-

Prepare the 5-TAMRA-SE Stock Solution : Immediately before use, dissolve the 5-TAMRA-SE in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[19][22][23]

-

Conjugation Reaction : Add the 5-TAMRA-SE solution to the protein solution while gently vortexing.[25] Incubate the reaction for 1-2 hours at room temperature, protected from light.[22][25]

-

Purification : Separate the labeled protein from the unreacted dye using a desalting column or dialysis.[19][22] Equilibrate the column with the elution buffer before loading the reaction mixture.[25] Collect the fractions containing the labeled protein, which will typically be the first colored fractions to elute.

Spill and Disposal Management

In the event of a spill, and for routine disposal, follow these guidelines:

-

Spill Response : For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[9][11][12] For large spills, prevent the product from entering drains.[9][12]

-

Waste Disposal : Dispose of waste in accordance with federal, state, and local environmental control regulations.[9][10][11] Do not allow the product to enter the ground water, water course, or sewage system.[10] Contaminated materials such as gloves and pipette tips should be collected in a designated waste container.[11][18] For liquid waste containing rhodamine dyes, chemical inactivation using a strong oxidizing agent like sodium hypochlorite (B82951) (bleach) can be performed in a chemical fume hood before disposal, if permitted by your institution.[18]

By adhering to these safety and handling guidelines, researchers can effectively and safely utilize this compound powder in their experimental workflows.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 5-TAMRA [this compound] *CAS 91809-66-4* | AAT Bioquest [aatbio.com]

- 3. AnaTag™ 5 - TAMRA Protein Labeling Kit - 1 kit [anaspec.com]

- 4. selleckchem.com [selleckchem.com]

- 5. 5-TAMRA, reines Isomer von Carboxytetramethylrhodamin - >95% [genaxxon.com]

- 6. ≥95% purity (HPLC), solid | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | C25H22N2O5 | CID 2762602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. lumiprobe.com [lumiprobe.com]

- 9. peptide.com [peptide.com]

- 10. docs.aatbio.com [docs.aatbio.com]

- 11. benchchem.com [benchchem.com]

- 12. peptide.com [peptide.com]

- 13. benchchem.com [benchchem.com]

- 14. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]

- 15. epa.gov [epa.gov]

- 16. carlroth.com [carlroth.com]

- 17. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 18. benchchem.com [benchchem.com]

- 19. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 20. medchemexpress.com [medchemexpress.com]

- 21. benchchem.com [benchchem.com]

- 22. youdobio.com [youdobio.com]

- 23. eurogentec.com [eurogentec.com]

- 24. eurogentec.com [eurogentec.com]

- 25. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for 5-TAMRA NHS Ester Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylrhodamine (TAMRA) is a bright, photostable orange fluorescent dye widely utilized for the covalent labeling of proteins, antibodies, and other biomolecules.[1][2] The 5-TAMRA isomer ensures reproducibility in critical biological applications.[3][4] The N-hydroxysuccinimide (NHS) ester functional group of 5-TAMRA readily reacts with primary aliphatic amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form a stable amide bond.[3][5] This process, known as amine labeling, is a common and effective method for producing fluorescently tagged proteins for various downstream applications, including immunofluorescent staining, fluorescence in situ hybridization (FISH), flow cytometry, and fluorescence microscopy.[1][3][4]

This document provides a detailed protocol for the labeling of proteins with 5-TAMRA NHS ester, including methods for purification and calculation of the degree of labeling (DOL).

Reaction Mechanism

The labeling reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond between the protein and the 5-TAMRA dye, with the release of N-hydroxysuccinimide as a byproduct.[6] The reaction is most efficient at a slightly alkaline pH (8.0-9.0), where the primary amines are deprotonated and thus more nucleophilic.[7][8]

Experimental Protocols

Materials Required

-

Protein of interest (2-10 mg/mL in an amine-free buffer)

-

5-TAMRA NHS ester

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[9]

-

Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5[9][10]

-

Purification/Elution Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4[11]

-

Quenching Buffer (optional): 1 M Tris-HCl, pH 7.5[9]

-

Purification resin (e.g., Sephadex G-25) or spin columns[9][11]

-

Spectrophotometer

Protocol: Protein Labeling with 5-TAMRA NHS Ester

1. Protein Preparation:

- Ensure the protein solution is in an amine-free buffer (e.g., PBS, MOPS, HEPES).[3] Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the NHS ester and must be removed.[3][4]

- If necessary, dialyze the protein against an appropriate amine-free buffer (e.g., 0.01 M PBS, pH 7.2-7.4).[3][12]

- The recommended protein concentration is between 2-10 mg/mL.[4][12] Concentrations below 2 mg/mL may result in lower labeling efficiency.[4]

2. Preparation of 5-TAMRA NHS Ester Stock Solution:

- Immediately before use, prepare a stock solution of 5-TAMRA NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL or 1 mM.[3][9][11]

- Vortex the solution to ensure the dye is completely dissolved.[3]

- Note: The 5-TAMRA NHS ester solution should be prepared fresh for each labeling reaction, as its reactivity decreases over time in solution.[3][4] Protect the dye solution from light.[4]

3. Conjugation Reaction:

- Adjust the pH of the protein solution to 8.0-8.5 by adding the Reaction Buffer at a 1/10 (v/v) ratio.[3][13]

- Calculate the required volume of the 5-TAMRA NHS ester stock solution. The optimal molar ratio of dye to protein should be determined empirically for each protein, but a starting range of 5:1 to 20:1 is recommended.[3][12]

- Slowly add the calculated volume of the 5-TAMRA NHS ester stock solution to the protein solution while gently stirring or vortexing.[8][13]